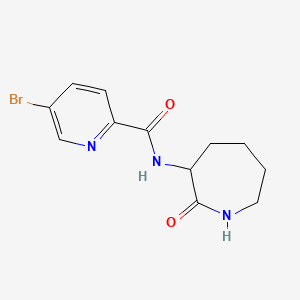![molecular formula C13H12BrClN2OS B7560140 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide, also known as BMT-047, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on HDACs and the NF-κB signaling pathway, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Furthermore, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide is its relatively low selectivity for HDAC inhibition, which may limit its therapeutic potential in certain contexts.
Future Directions
There are several potential future directions for research on 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide. One area of interest is the development of more selective HDAC inhibitors based on the structure of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide. Finally, clinical trials will be needed to determine the safety and efficacy of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide as a therapeutic agent in humans.
Synthesis Methods
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide is synthesized through a multistep process involving the reaction of 5-bromothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloro-N-methylbenzamide and sodium azide to yield the desired compound.
properties
IUPAC Name |
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2OS/c1-17(6-8-4-12(14)19-7-8)13(18)10-5-9(16)2-3-11(10)15/h2-5,7H,6,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEBOIXSQYSNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC(=C1)Br)C(=O)C2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)

![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)


